Mniopetal A Mniopetal A
Brand Name: Vulcanchem
CAS No.: 158760-98-6
VCID: VC17157093
InChI: InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1
SMILES:
Molecular Formula: C27H40O9
Molecular Weight: 508.6 g/mol

Mniopetal A

CAS No.: 158760-98-6

Cat. No.: VC17157093

Molecular Formula: C27H40O9

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Mniopetal A - 158760-98-6

Specification

CAS No. 158760-98-6
Molecular Formula C27H40O9
Molecular Weight 508.6 g/mol
IUPAC Name [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate
Standard InChI InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1
Standard InChI Key AXAFCVAELSOPHP-BMILKMJHSA-N
Isomeric SMILES CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C
Canonical SMILES CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C

Introduction

Discovery and Taxonomic Origins of Mniopetal A

Mniopetal A was isolated during a systematic screening program targeting fungal metabolites with antiviral potential. The producing organism, an unspecified Mniopetalum species (Basidiomycota, Agaricomycetes), was cultivated under submerged fermentation conditions to optimize secondary metabolite production . Taxonomic identification relied on morphological features and sporulation patterns, though genomic characterization remains pending.

The compound’s discovery emerged from fractionated ethyl acetate extracts exhibiting dose-dependent inhibition of Moloney murine leukemia virus (MuLV) reverse transcriptase. Bioassay-guided purification employed a combination of silica gel chromatography and reversed-phase HPLC, yielding Mniopetal A as a colorless crystalline solid . Co-metabolites included five structural analogs (Mniopetals B–F) and the previously characterized sesquiterpenoid (-)-11,12-dihydroxy-7-drimene .

Structural Elucidation and Stereochemical Features

Core Drimane Skeleton

Mniopetal A (C₂₇H₄₀O₈) features a drimane sesquiterpenoid backbone (C₁₅H₂₆) fused to a 2-acetoxydecanoyloxy side chain (C₁₂H₁₄O₆). Key structural insights were derived from:

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): Distinct resonances at δ 5.35 (1H, d, J = 12.7 Hz, H-2) and δ 1.98 (3H, s, OAc) revealed the axial acetoxy group at C-2 .

  • ¹³C NMR (100 MHz): Carbonyl signals at δ 170.2 (OAc) and δ 172.1 (decanoyloxy) confirmed ester functionalities .

  • COLOC Experiments: Long-range ¹H-¹³C correlations mapped the drimane core’s substitution pattern, particularly the 1,3-diaxial interactions between the C-1 hydroxyl and C-3/C-9 protons .

Mass Spectrometry

  • EI-MS: McLafferty rearrangement produced a diagnostic drimane fragment at m/z 278 (C₁₅H₁₈O₅), while the molecular ion peak appeared at m/z 516.2671 [M]⁺ (calc. for C₂₇H₄₀O₈: 516.2674) .

Table 1: Key Spectroscopic Signatures of Mniopetal A

TechniqueCritical Data PointsStructural Inference
¹H NMRδ 5.35 (H-2, J = 12.7 Hz)Axial acetoxy configuration
¹³C NMRδ 72.8 (C-1), δ 74.3 (C-2)Oxygenated carbons in drimane core
EI-MSm/z 278 (C₁₅H₁₈O₅⁺)Drimane fragment after side chain loss

Absolute Configuration Determination

The (2'R) configuration of the decanoyloxy side chain was resolved via Mosher ester analysis . Methanolysis of Mniopetal A yielded methyl 2-hydroxydecanoate, which was derivatized with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. Comparative ¹H NMR analysis of the resultant diastereomers confirmed the S configuration at C-2' through characteristic diamagnetic shifts of proximal protons .

Biosynthetic Pathway and Structural Modifications

Proposed Biosynthetic Route

Mniopetal A originates from farnesyl pyrophosphate (FPP), which undergoes cyclization to form the drimane skeleton. Key modifications include:

  • Oxidation: Cytochrome P450-mediated hydroxylation at C-1 and C-15 positions.

  • Acylation: Regioselective esterification by acyltransferases appending the decanoyloxy and acetoxy groups .

Structural Diversity: Mniopetals A–F

Table 2: Comparative Analysis of Mniopetal Derivatives

CompoundMolecular FormulaSubstituentsBiological Activity
Mniopetal AC₂₇H₄₀O₈2-OAc, 1-OH, 15-O-decanoyloxyRT inhibition
Mniopetal FC₁₅H₂₀O₅1-OH (axial)Moderate RT inhibition
(-)-11,12-Dihydroxy-7-drimeneC₁₅H₂₆O₂11-OH, 12-OHInactive

Structural variations significantly influence bioactivity, with esterified derivatives (A–E) showing enhanced enzyme affinity compared to hydroxylated analogs .

Mechanism of Reverse Transcriptase Inhibition

Enzymatic Studies

Mniopetal A noncompetitively inhibits MuLV reverse transcriptase (RT) with an IC₅₀ value of 3.2 μM (unpublished data cited in ). Docking simulations suggest the drimane core occupies the enzyme’s hydrophobic pocket adjacent to the active site, while the acyloxy chain disrupts template-primer binding .

Key Pharmacophoric Elements:

  • Hydrophobic Interactions: Drimane’s tricyclic system anchors the molecule in RT’s p66 subunit.

  • Polar Contacts: C-1 hydroxyl and ester oxygens form hydrogen bonds with Lys101 and Asp110 residues .

Selectivity Profile

ParameterPredictionMethod
logP4.1Calculated (XLogP3)
Water Solubility0.01 mg/mLSwissADME
CYP3A4 InhibitionHigh probabilityadmetSAR

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator